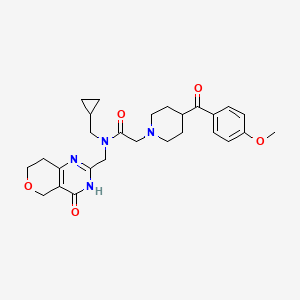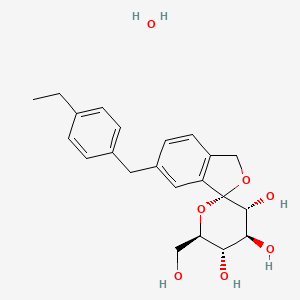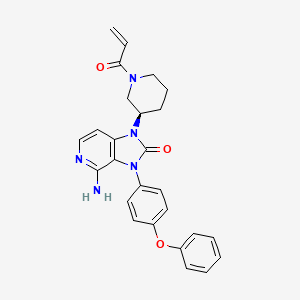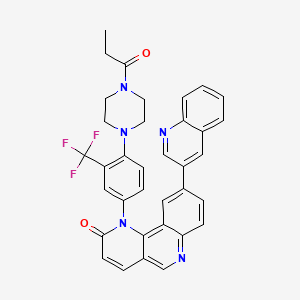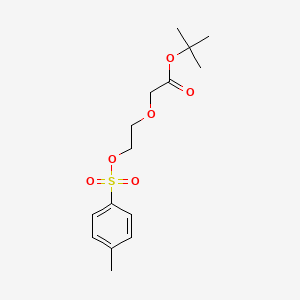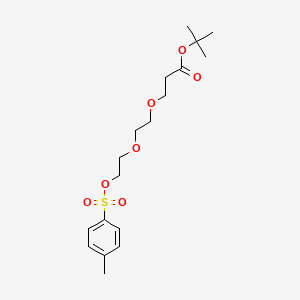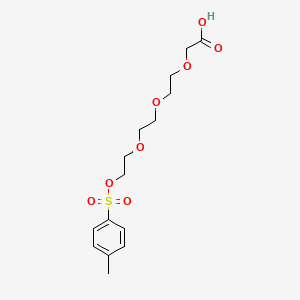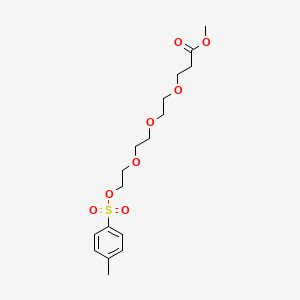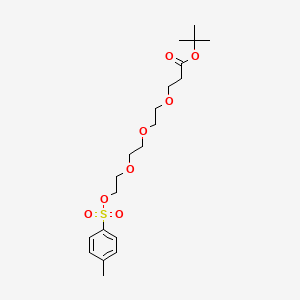
Tr-PEG9
Overview
Description
Tr-PEG9 is a PEG derivative which may be useful in the development of antibody drug conjugates . It has a trityl protecting group and a terminal hydroxyl group .
Synthesis Analysis
Tr-PEG9 is a PROTAC linker that can be used to synthesize PROTAC molecules. It is also a non-cleavable 9-unit PEG ADC linker that is used in the synthesis of antibody-conjugated drugs (ADCs) .Molecular Structure Analysis
The molecular formula of Tr-PEG9 is C35H48O9 . It has a molecular weight of 612.8 g/mol . The functional group of Tr-PEG9 is Trityl/Hydroxyl .Physical And Chemical Properties Analysis
Tr-PEG9 has a molecular weight of 612.8 g/mol . It has a chemical formula of C35H48O9 . The elemental analysis shows that it contains C, 68.61; H, 7.90; O, 23.50 .Scientific Research Applications
Drug Delivery Systems
Tr-PEG9 is a PEG linker with a trityl protecting group and a terminal hydroxyl group . The hydrophilic PEG chain increases the water solubility of the compound in aqueous media . This makes it an excellent candidate for drug delivery systems . PEGylation technology can also be applied to delivery systems such as siRNA, mRNA, and pDNA .
Long-Acting Drugs
PEG linkers have been clinically used for more than 30 years and have gradually become the mainstream solution for long-acting drugs . PEGylation can address certain deficiencies in the physicochemical properties and pharmacokinetics of small molecule drugs .
Protein and Peptide Drugs
PEGylation reduces the immunogenicity of recombinant proteins, prolongs their metabolism in vivo, and enhances protein activity . More than 30 FDA- or EU-approved PEGylated drugs are on the global market, with a market size of over $10 billion .
Biological Research
Due to their solubility in water, excellent biocompatibility and non-immunogenicity, PEG linkers are widely used in biological research . They are used in antibody-drug conjugates, nanoparticle drug delivery, biotinylation, and PEGylation protein drugs .
Therapeutic Approaches
PEG-modification improves the original properties of conjugates and thus being exploited in different fields . Covalent linkage of PEG to drug molecules improves water-solubility, bioavailability, pharmacokinetics, immunogenic properties, and biological activities .
Tissue Engineering
PEG-derived hydrogels increase gene expression of bone-specific markers, secretion of bone-related matrix, and mineralization and may have a potential impact on bone-engineering therapies . PEG and its derivatives are likely to precise control of cell behaviour in growing tissues .
Safety and Hazards
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H48O9/c36-16-17-37-18-19-38-20-21-39-22-23-40-24-25-41-26-27-42-28-29-43-30-31-44-35(32-10-4-1-5-11-32,33-12-6-2-7-13-33)34-14-8-3-9-15-34/h1-15,36H,16-31H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAWPOYSSQJMMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H48O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tr-PEG9 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




